(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Overview
Description
A-582941 free base is a potent, selective, and brain-penetrant partial agonist of α7 nAChR . It exhibits high affinity for both rat and human α7 receptors . It also binds to human 5-HT3 receptor with a Ki value of 150 nM .
Synthesis Analysis
The synthesis of A-582941 free base is not explicitly detailed in the available literature .
Molecular Structure Analysis
The molecular formula of A-582941 free base is C17H20N4 . Its molecular weight is 280.378. The IUPAC name is (3aS,6aR)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole.
Chemical Reactions Analysis
Specific chemical reactions involving A-582941 free base are not clearly mentioned in the available resources .
Physical and Chemical Properties Analysis
A-582941 free base has a molecular weight of 280.378. It exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor, with pharmacokinetic properties and excellent distribution to the central nervous system.
Scientific Research Applications
1. Preclinical Characterization of A-582941
A-582941, a novel biaryl diamine α7 nAChR agonist, demonstrates promising characteristics in preclinical studies. It exhibits high-affinity binding and partial agonism at α7 nAChRs, with good pharmacokinetic properties and excellent central nervous system distribution. This compound activates signaling pathways like ERK1/2 and CREB phosphorylation, which are crucial for cognitive functions. In various behavioral models, A-582941 enhanced performance in working memory, short-term recognition memory, memory consolidation, and sensory gating deficit. The compound also showed a benign secondary pharmacodynamic and tolerability profile, suggesting potential for improving cognitive deficits in neurodegenerative and psychiatric disorders (Tietje et al., 2008).
2. Differential Effects on Neuronal Activity
The selective α7 nicotinic acetylcholine receptor agonist A-582941 activates immediate early genes in limbic regions of the forebrain. This is significant due to the cognitive-enhancing properties of α7 nAChR agonists, particularly in the treatment of cognitive disturbances in schizophrenia. A-582941 induces a dose-dependent increase in activity-regulated cytoskeleton-associated protein (Arc) mRNA expression and c-Fos mRNA expression in certain brain regions of juvenile rats, but not in adults. This highlights the compound's potential in addressing juvenile-onset schizophrenia, showing a more pronounced effect in the juvenile forebrain compared to adults (Thomsen et al., 2008).
Mechanism of Action
Target of Action
A-582941, also known as “A-582941 free base” or “2MUW0L49BN”, is a selective partial agonist of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChR subtype is highly expressed in the hippocampus and cortex and is thought to play important roles in a variety of cognitive processes .
Mode of Action
A-582941 exhibits high-affinity binding and partial agonism at α7 nAChRs . It interacts with its targets, leading to the activation of these receptors . This interaction results in changes at the cellular level, including the activation of intracellular signaling pathways .
Biochemical Pathways
A-582941 activates signaling pathways known to be involved in cognitive function such as extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation . It also increases phosphorylation of GSK3beta in the mouse brain, thereby inhibiting this enzyme .
Pharmacokinetics
A-582941 exhibits acceptable pharmacokinetic properties and excellent distribution to the central nervous system (CNS) . It has been found to have high affinity for both rat and human α7 receptors .
Result of Action
The molecular and cellular effects of A-582941’s action include enhanced cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also normalizes sensory gating deficits induced by the α7 nAChR antagonist methyllycaconitine in rats, and in DBA/2 mice that exhibit a natural sensory gating deficit .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
A 582941 interacts with α7 nAChRs, which are highly expressed in the hippocampus and cortex and play important roles in a variety of cognitive processes . The nature of these interactions involves high-affinity binding and partial agonism .
Cellular Effects
A 582941 influences cell function by enhancing cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A 582941 involves its high-affinity binding and partial agonism at α7 nAChRs . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
A 582941 is involved in metabolic pathways that interact with α7 nAChRs
Transport and Distribution
A 582941 is transported and distributed within cells and tissues. It has excellent distribution to the CNS
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of A-582941 free base involves the conversion of a precursor compound to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "2-chloro-5-nitrobenzoic acid", "methylamine hydrochloride", "sodium hydroxide", "methyl tert-butyl ether", "water", "ethyl acetate", "sodium sulfate" ], "Reaction": [ "Step 1: 4-hydroxyphenylacetic acid is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.", "Step 2: 4-chlorophenylacetyl chloride is reacted with 2-chloro-5-nitrobenzoic acid in the presence of triethylamine to form the intermediate compound.", "Step 3: The intermediate compound is reduced with methylamine hydrochloride and sodium hydroxide to form the target compound.", "Step 4: The target compound is extracted using methyl tert-butyl ether and water.", "Step 5: The organic layer is separated and washed with water and 5% sodium hydroxide solution.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified using column chromatography with ethyl acetate as the eluent to obtain the final product, A-582941 free base." ] } | |
CAS No. |
848591-90-2 |
Molecular Formula |
C17H21ClN4 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H20N4.ClH/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13;/h2-8,14-15H,9-12H2,1H3;1H |
InChI Key |
YBSDXRMMITZESG-UHFFFAOYSA-N |
SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A582941,A-582941 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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